An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(1-Adamantyl)propan-1-amine
Introduction
1-(1-Adamantyl)propan-1-amine, also known by the name Adapromine, is a primary aliphatic amine featuring the bulky, lipophilic adamantyl cage. This unique structural motif imparts a high degree of rigidity and three-dimensionality, influencing its physicochemical and pharmacological properties. As an analogue of other adamantane derivatives like Amantadine and Rimantadine, which have established roles as antiviral agents, 1-(1-Adamantyl)propan-1-amine is of significant interest to researchers in virology, medicinal chemistry, and drug development.[1] Its potential antiviral activity extends to both influenza A and B viruses, suggesting a broader spectrum of action compared to some of its congeners.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(1-Adamantyl)propan-1-amine. It is designed for researchers, scientists, and drug development professionals, offering both a compilation of available data and detailed experimental protocols for the in-house determination of critical parameters. Understanding these properties is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring the integrity of preclinical and clinical research.
Core Physicochemical Data
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of direct experimental data for 1-(1-Adamantyl)propan-1-amine in the public domain, this section presents a combination of computed values and experimental data for its hydrochloride salt. It is crucial to distinguish between these data types in research and development settings.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₃H₂₃N | --- | |
| Molecular Weight | 193.33 g/mol | --- | |
| Melting Point (as free base) | ~58.34 °C | Estimated | |
| Melting Point (as hydrochloride salt) | 278 °C | Experimental | |
| Boiling Point (as free base) | ~257.75 - 258.41 °C | Estimated | |
| Water Solubility (as free base) | 92.55 - 202.37 mg/L | Estimated | |
| pKa (of primary amine) | Not Experimentally Determined | --- | --- |
| LogP | ~3.2 | Estimated |
Synthesis Overview
A key synthetic route to 1-(1-Adamantyl)propan-1-amine involves a two-step process starting from 1-adamantanecarbonitrile. This method is advantageous for its relatively high yield and scalability.
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Formation of the Ketimine Intermediate: An ethyl Grignard reagent, typically ethylmagnesium bromide, is reacted with 1-adamantanecarbonitrile. The nucleophilic addition of the ethyl group to the nitrile carbon forms a ketimine intermediate.
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Reduction to the Primary Amine: The resulting ketimine is then reduced to the corresponding primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation.
It is imperative during the synthesis to control for potential impurities. The most likely impurities would be unreacted starting materials (1-adamantanecarbonitrile) and the intermediate ketimine. Post-synthesis purification, often involving distillation or chromatography, is essential to obtain a high-purity final product, which is critical for accurate physicochemical and biological evaluation.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the adamantyl cage, the propyl chain, and the amine group.
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Adamantyl Protons: The adamantyl cage contains methine (CH) and methylene (CH₂) protons in a rigid, symmetric structure. These will likely appear as a series of broad, overlapping multiplets in the upfield region, typically between 1.5 and 2.1 ppm.
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Propyl Chain Protons:
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The CH proton adjacent to both the adamantyl group and the amine will be a multiplet, likely shifted downfield due to the influence of the nitrogen atom, in the range of 2.5-3.0 ppm.
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The CH₂ group of the propyl chain will appear as a multiplet, probably between 1.2 and 1.6 ppm.
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The terminal CH₃ group will be a triplet around 0.9 ppm.
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Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature, but can be expected in the range of 1.0-3.0 ppm. Exchange with D₂O would cause this signal to disappear, confirming its identity.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Adamantyl Carbons: The adamantane cage has four distinct carbon environments: the quaternary carbon at the point of substitution, the methine carbons, and two sets of methylene carbons. These will give rise to four signals, with the quaternary carbon being the most downfield of the cage carbons. Based on data for substituted adamantanes, these peaks are expected in the range of 28-50 ppm.
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Propyl Chain Carbons:
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The CH carbon bonded to the nitrogen and the adamantyl group will be the most downfield of the propyl carbons, likely in the 50-60 ppm range.
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The CH₂ carbon will be in the 25-35 ppm range.
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The CH₃ carbon will be the most upfield, around 10-15 ppm.
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Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 193. The fragmentation pattern is expected to be dominated by the stable adamantyl cation.
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α-Cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of an ethyl radical to give a prominent fragment ion.
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Adamantyl Fragmentation: The adamantyl cage itself can undergo fragmentation, leading to characteristic ions at m/z 135, 93, 79, and 67.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the amine and alkane functionalities.
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N-H Stretching: As a primary amine, two distinct, medium-intensity peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
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N-H Bending: A bending vibration for the primary amine should be visible in the 1590-1650 cm⁻¹ range.
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C-H Stretching: Strong absorptions from the C-H stretching of the adamantyl and propyl groups will be present just below 3000 cm⁻¹.
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C-N Stretching: A weaker C-N stretching band is expected in the 1000-1200 cm⁻¹ region.
Experimental Protocols
The following sections provide detailed, self-validating protocols for the experimental determination of two critical physicochemical parameters: pKa and thermodynamic solubility.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to the acidity of its conjugate acid (R-NH₃⁺). This parameter is crucial for predicting the ionization state of a drug at physiological pH, which in turn influences its solubility, permeability, and target binding.
Causality Behind Experimental Choices: Potentiometric titration is the gold standard for pKa determination due to its accuracy and direct measurement of pH changes upon addition of a titrant. The use of a co-solvent like methanol is often necessary for compounds with low aqueous solubility to ensure the compound remains dissolved throughout the titration.
Step-by-Step Methodology:
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Preparation of Solutions:
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Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
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Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
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Accurately weigh approximately 10-20 mg of 1-(1-Adamantyl)propan-1-amine and dissolve it in a suitable volume (e.g., 50 mL) of a methanol/water co-solvent (e.g., 50:50 v/v). The exact concentration should be known.
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Instrumentation Setup:
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Calibrate a pH meter using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).
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Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.
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Titration:
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Immerse the calibrated pH electrode and the tip of a burette containing the standardized NaOH solution into the sample solution.
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Initially, titrate the sample solution with the standardized HCl solution to a pH of approximately 2 to ensure the amine is fully protonated.
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Begin the back-titration by adding the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).
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After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
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Continue the titration until the pH reaches approximately 12.
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Data Analysis:
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Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
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Calculate the first derivative of the titration curve (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this plot corresponds to the equivalence point.
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The pKa is the pH at the half-equivalence point. This can be read directly from the titration curve at half the volume of NaOH required to reach the equivalence point.
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Determination of Thermodynamic Solubility by Shake-Flask Method
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for oral drug absorption and formulation development.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium between the solid and dissolved states of the compound. The use of a buffer at a physiologically relevant pH (e.g., pH 7.4) provides data that is more predictive of in vivo behavior. HPLC is used for quantification due to its high sensitivity and specificity.
Step-by-Step Methodology:
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Preparation:
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Add an excess amount of solid 1-(1-Adamantyl)propan-1-amine to several glass vials (e.g., 2-5 mg per vial). The excess solid is crucial to ensure a saturated solution is formed.
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Add a known volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
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Equilibration:
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Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the vials for a sufficient period to allow the system to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached.
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Sample Collection and Preparation:
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After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
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Carefully remove an aliquot of the supernatant without disturbing the solid material.
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Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any remaining solid particles.
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Quantification:
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Prepare a series of standard solutions of 1-(1-Adamantyl)propan-1-amine of known concentrations in the same buffer system.
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Analyze the filtered supernatant and the standard solutions by a validated HPLC method with UV detection.
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Construct a calibration curve by plotting the peak area of the standards against their concentrations.
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Determine the concentration of 1-(1-Adamantyl)propan-1-amine in the supernatant by interpolating its peak area on the calibration curve. The resulting concentration is the thermodynamic solubility.
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Conclusion
1-(1-Adamantyl)propan-1-amine is a molecule of significant interest due to its structural relationship to established antiviral drugs. While a complete experimental dataset of its physicochemical properties is not currently available in the public domain, this guide has provided a comprehensive overview of its known and predicted characteristics. The detailed experimental protocols for determining pKa and thermodynamic solubility offer a clear pathway for researchers to generate this critical data in their own laboratories. A thorough understanding and experimental validation of these fundamental properties are essential first steps in the rational design and development of new therapeutic agents based on the adamantane scaffold.
